

A Technical Guide to the Fundamental Properties of Triphenylstannanylium Chloride

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Compound of Interest

Compound Name: *triphenylstannanylium chloride*

Cat. No.: B032135

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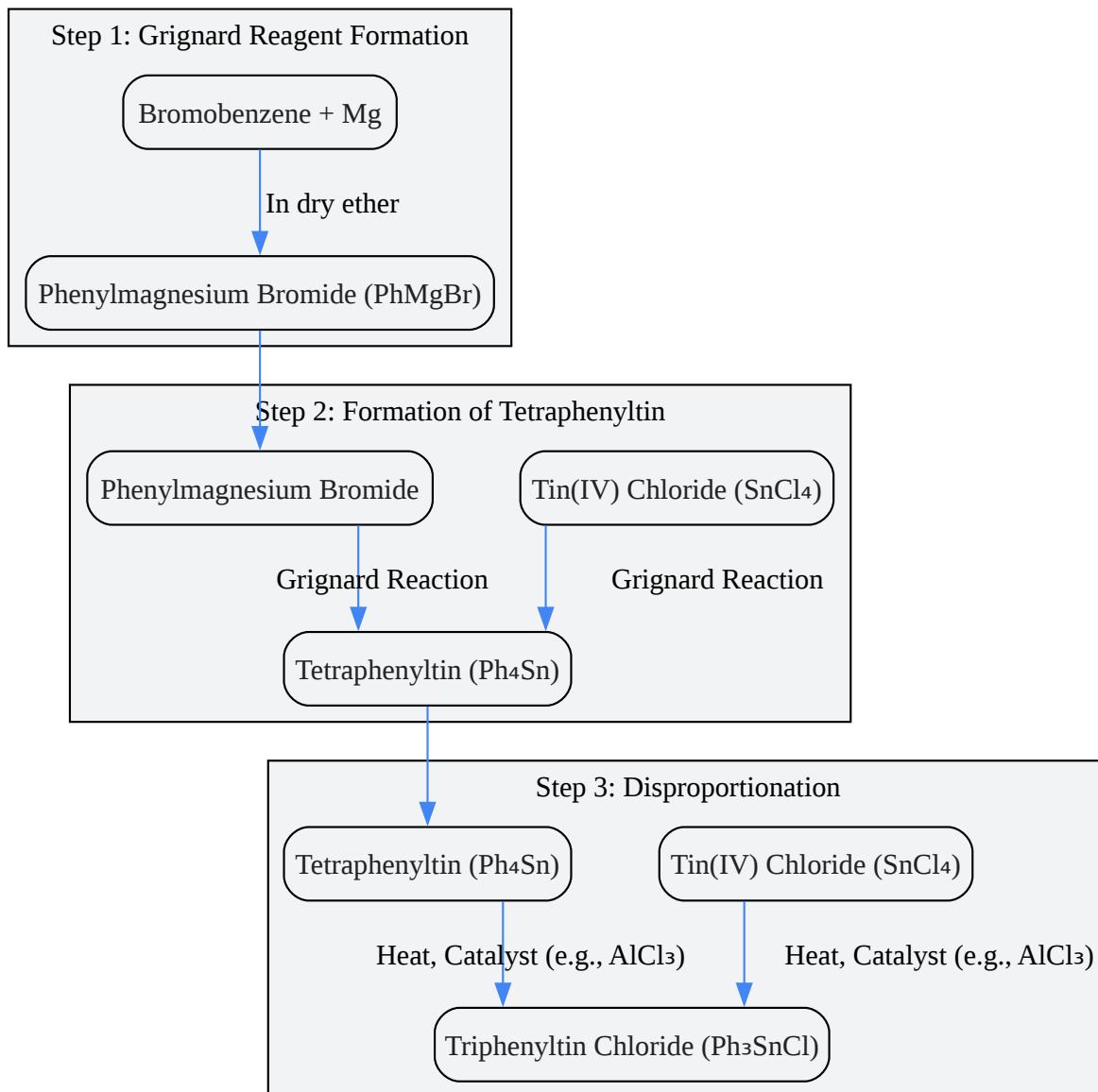
Introduction

Triphenylstannanylium chloride, more commonly known as triphenyltin chloride (Ph_3SnCl), is an organotin compound of significant interest in the fields of organic synthesis, materials science, and toxicology. As a member of the organostannane family, it features a central tin atom bonded to three phenyl groups and one chlorine atom. While its nomenclature, **triphenylstannanylium chloride**, suggests a purely ionic salt consisting of a $[\text{Ph}_3\text{Sn}]^+$ cation and a Cl^- anion, the reality of its bonding is more complex, exhibiting a high degree of covalent character in the tin-chlorine bond. This guide provides a comprehensive exploration of the fundamental properties of triphenyltin chloride, designed for researchers, chemists, and drug development professionals who utilize or study organometallic compounds. We will delve into its synthesis, structural characteristics, spectroscopic signature, chemical reactivity, and thermal stability, supported by detailed experimental protocols and authoritative references.

Synthesis and Molecular Structure

The synthesis of triphenyltin chloride can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A prevalent industrial method involves the redistribution or 'disproportionation' reaction between tetraphenyltin (Ph_4Sn) and tin tetrachloride (SnCl_4).

A common laboratory and industrial synthesis pathway is outlined below:

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Caption: Synthesis workflow for triphenyltin chloride via a Grignard reagent.

Another patented method involves the direct reaction of sodium, chlorobenzene, and tin tetrachloride, which can be advantageous due to the lower cost of raw materials.[1]

Molecular Structure and Bonding

Triphenyltin chloride possesses the chemical formula $C_{18}H_{15}ClSn$.^[2] In the solid state, the molecule adopts a distorted tetrahedral geometry around the central tin atom. The Sn-Cl bond is predominantly covalent but highly polarized, making the tin atom an electrophilic center. While free tricoordinate stannylium cations have been structurally characterized with very large, non-coordinating anions, the presence of the chloride ion leads to a four-coordinate structure.^[3] X-ray crystallography is the definitive technique for elucidating the precise bond lengths, bond angles, and crystal packing of this compound in the solid state.^[4]

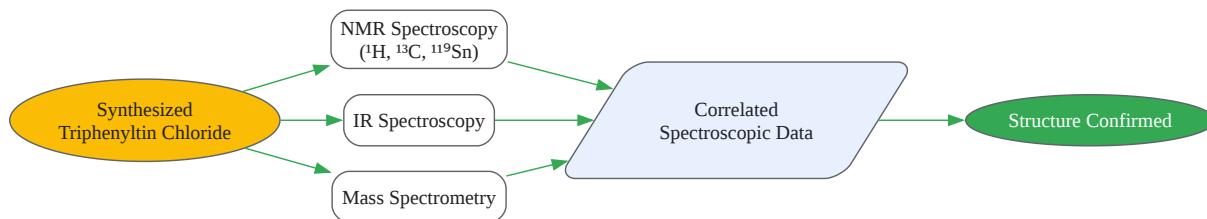
Physicochemical Properties

A summary of the key physical and chemical properties of triphenyltin chloride is presented below for quick reference.

Property	Value	Source
Molecular Formula	$C_{18}H_{15}ClSn$	[2]
Molecular Weight	385.5 g/mol	[2]
Appearance	White crystalline solid	[2]
Melting Point	~106 °C (223 °F)	[2]
Boiling Point	~240 °C (464 °F) at 13.5 mmHg	[2]
Solubility	40 ppm in water at 20 °C; soluble in many organic solvents	[2] [5]
CAS Number	639-58-7	[2]

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of triphenyltin chloride. The combination of NMR, IR, and Mass Spectrometry provides a detailed fingerprint of the molecule.



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Caption: Analytical workflow for the structural confirmation of triphenyltin chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of triphenyltin chloride in solution.^[6]

- ¹H NMR: The proton NMR spectrum is dominated by signals from the phenyl groups. These typically appear as complex multiplets in the aromatic region (approx. 7.2-7.8 ppm). The integration of this region should correspond to 15 protons.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the phenyl carbons. Typically, four peaks are expected: one for the ipso-carbon (the carbon directly attached to tin) and three for the ortho, meta, and para carbons. The ipso-carbon signal often shows satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
- ¹¹⁹Sn NMR: This is the most diagnostic NMR technique for tin-containing compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For four-coordinate triphenyltin chloride in a non-coordinating solvent like CDCl₃, the chemical shift provides direct evidence of the compound's structural integrity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within the molecule.^[7]

- Phenyl Group Vibrations: Strong absorption bands will be present corresponding to the C-H stretching of the aromatic rings (above 3000 cm^{-1}) and C=C ring stretching (in the 1600-1400 cm^{-1} region).
- Tin-Carbon (Sn-C) and Tin-Chlorine (Sn-Cl) Vibrations: These vibrations occur at lower frequencies (in the far-IR region). The Sn-C stretching bands are typically found in the 250-350 cm^{-1} range, while the Sn-Cl stretch appears as a strong band, usually below 400 cm^{-1} . The exact positions are sensitive to the molecular geometry and solid-state packing effects.

Mass Spectrometry (MS)

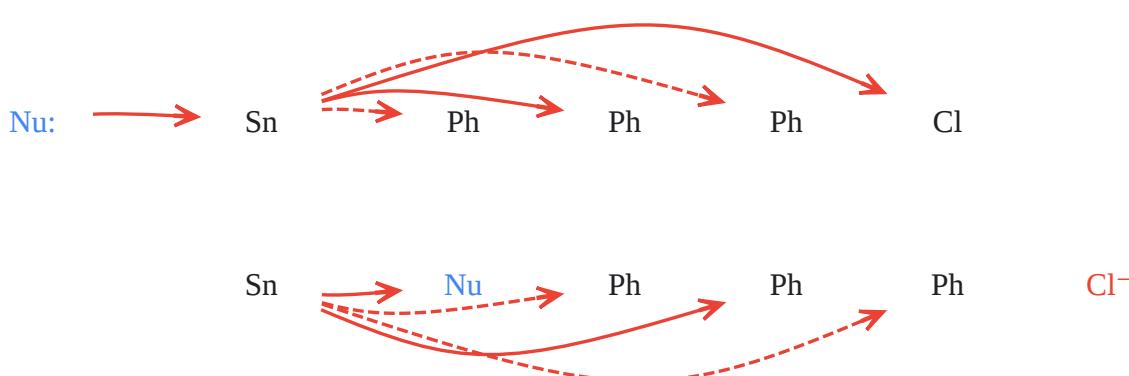
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

- Molecular Ion: The mass spectrum will show a complex molecular ion peak cluster due to the multiple stable isotopes of tin and chlorine. This isotopic pattern is a definitive signature for a compound containing these elements.
- Fragmentation: Common fragmentation pathways include the loss of the chlorine atom ($[\text{M}-\text{Cl}]^+$) or the loss of a phenyl group ($[\text{M}-\text{Ph}]^+$), leading to the $[\text{Ph}_2\text{SnCl}]^+$ fragment. The base peak is often the triphenylstannyl cation, $[\text{Ph}_3\text{Sn}]^+$.

Reactivity and Thermal Stability

Lewis Acidity and Nucleophilic Reactions

The electron-deficient nature of the tin atom in triphenyltin chloride imparts significant Lewis acidity. This makes it susceptible to attack by nucleophiles at the tin center.^{[8][9]} This reactivity is the basis for many of its applications in organic synthesis, such as in the formation of other triphenyltin derivatives (e.g., esters, alkoxides, amides) via substitution of the chloride.^[5]



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Caption: Nucleophilic substitution at the electrophilic tin center.

Thermal Stability and Decomposition

Triphenyltin chloride is a relatively stable solid at room temperature. However, like many organometallic compounds, it undergoes thermal decomposition at elevated temperatures.[\[10\]](#) Thermogravimetric analysis (TGA) can be used to determine the onset temperature of decomposition.[\[11\]](#)[\[12\]](#) The decomposition process typically involves the homolytic or heterolytic cleavage of the tin-carbon and tin-chlorine bonds. The stability can be influenced by the atmosphere (air or inert gas) and the presence of impurities.[\[11\]](#)

Experimental Protocols

Protocol: Synthesis of Triphenyltin Chloride from Tetraphenyltin[\[1\]](#)

Causality: This protocol utilizes a redistribution reaction, which is an efficient way to cleave one Sn-C bond from the more readily available tetraphenyltin and replace it with a more reactive Sn-Cl bond. Anhydrous conditions are critical to prevent the hydrolysis of tin tetrachloride to tin oxides.

- Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl_2), and a dropping funnel. Ensure all glassware is oven-dried.

- Reagents: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with tetraphenyltin (1.0 eq) and a suitable high-boiling solvent like toluene.
- Reaction: Begin stirring the mixture. Slowly add tin(IV) chloride (0.33 eq, corresponding to a 3:1 molar ratio of Ph_4Sn to SnCl_4 to yield 4 eq of Ph_3SnCl) via the dropping funnel.
- Heating: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. The progress can be monitored by techniques like TLC or GC.
- Workup: After cooling to room temperature, slowly add petroleum ether to precipitate the product.
- Purification: Collect the white solid by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure triphenyltin chloride.
- Validation: Confirm the identity and purity of the product using melting point determination and the spectroscopic techniques outlined in Section 3.0.

Protocol: Characterization by ^1H NMR Spectroscopy[7]

Causality: Deuterated chloroform (CDCl_3) is a common solvent as it is chemically inert and dissolves the analyte well, while its deuterium signal provides a lock for the spectrometer. TMS is used as a universal internal standard for chemical shift referencing (0.00 ppm).

- Sample Preparation: Accurately weigh 10-20 mg of the purified triphenyltin chloride.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) directly in a standard 5 mm NMR tube.
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Acquisition: Place the NMR tube in the spectrometer. Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, a relaxation delay of 1-2 seconds).
- Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

- Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and assign the peaks corresponding to the aromatic protons.

Conclusion

Triphenylstannanylium chloride is a cornerstone organotin reagent with well-defined structural and chemical properties. Its distorted tetrahedral geometry, centered on an electrophilic tin atom, dictates its reactivity towards nucleophiles, forming the basis of its synthetic utility. A thorough characterization, employing a combination of NMR, IR, and mass spectrometry, is crucial for confirming its identity and purity. Understanding these fundamental properties is paramount for its effective and safe application in research and development, enabling scientists to harness its reactivity while being mindful of its potential thermal instability and biological activity.

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